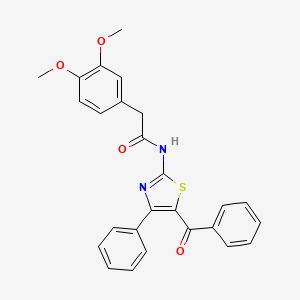

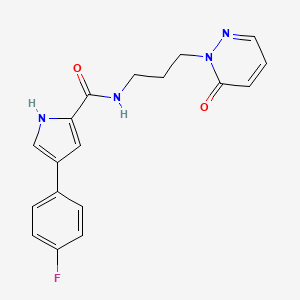

![molecular formula C21H17FN4O2 B2575614 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide CAS No. 1260939-63-6](/img/structure/B2575614.png)

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, fluorophenyl-isoxazole derivatives have been synthesized and evaluated for anticancer properties . The synthesis of similar compounds often involves reactions such as nucleophilic substitution and cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as crystallography and spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 4-Fluorophenylacetonitrile has a molecular weight of 135.14, and its physical form is solid .Scientific Research Applications

Antimicrobial Applications

Research has explored derivatives of 1,3,4-oxadiazole, which share a core structural motif with the compound , for their antimicrobial properties. For instance, Parikh and Joshi (2014) synthesized oxadiazole derivatives with fluoro-substituted acetamides, finding some of these compounds showed high potency against a broad panel of bacterial and fungal strains due to the presence of fluorine atoms enhancing their antimicrobial efficacy (Parikh & Joshi, 2014).

Anti-inflammatory and Analgesic Applications

Compounds with the 1,3,4-oxadiazole scaffold have also been evaluated for their anti-inflammatory and analgesic activities. Nargund et al. (1994) reported that certain 1,3,4-oxadiazoles exhibited significant anti-inflammatory activity in the Carrageenan-induced edema test in rat paw, suggesting potential for therapeutic application in inflammatory diseases (Nargund, Reddy, & Hariprasad, 1994).

Anticancer Applications

Further research has indicated the potential use of oxadiazole derivatives in cancer therapy. Desai et al. (2016) developed fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial activity and suggesting a structure-activity relationship conducive to anticancer properties (Desai et al., 2016).

Neuropharmacological Applications

Oxadiazole compounds have shown promise in neuropharmacology, particularly in the development of novel antipsychotic agents. Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating antipsychotic-like profiles without interacting with dopamine receptors, highlighting the therapeutic potential of oxadiazole derivatives in psychiatric disorders (Wise et al., 1987).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been found to have their action influenced by various environmental factors .

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c1-25(17-6-3-2-4-7-17)19(27)14-26-13-5-8-18(26)21-23-20(24-28-21)15-9-11-16(22)12-10-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQCXRURKNRZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2575539.png)

![dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate](/img/structure/B2575547.png)

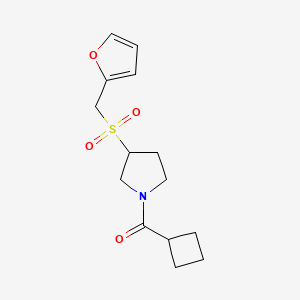

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575549.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2575550.png)

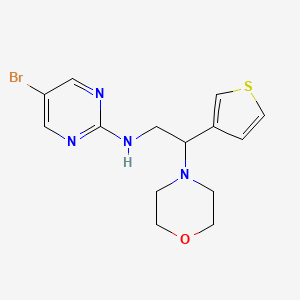

![1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B2575551.png)

![Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B2575553.png)

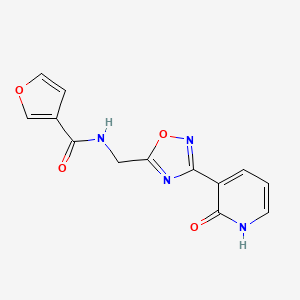

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2575554.png)